Stiripentol

Descripción general

Descripción

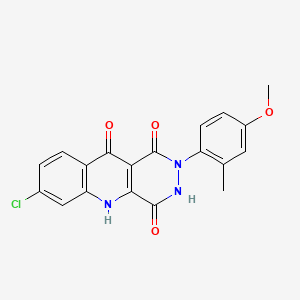

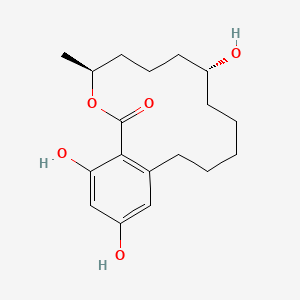

Estiripentol es un medicamento anticonvulsivo utilizado principalmente para el tratamiento del síndrome de Dravet, una forma grave de epilepsia infantil. Es un alcohol alílico aromático, estructuralmente único de otros medicamentos antiepilépticos. Ethis compound se comercializa bajo la marca Diacomit y se utiliza en combinación con otros anticonvulsivos como clobazam y valproato para mejorar su eficacia .

Aplicaciones Científicas De Investigación

Estiripentol tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la reactividad de los alcoholes alílicos aromáticos.

Biología: Ethis compound se estudia por sus efectos en los sistemas de neurotransmisores, particularmente la neurotransmisión del ácido gamma-aminobutírico (GABA).

Medicina: Se utiliza principalmente como anticonvulsivo para tratar el síndrome de Dravet. La investigación está en curso para explorar su potencial en el tratamiento de otros trastornos neurológicos.

Industria: Ethis compound se utiliza en la industria farmacéutica para el desarrollo de nuevos medicamentos antiepilépticos

Mecanismo De Acción

Estiripentol ejerce sus efectos anticonvulsivos a través de múltiples mecanismos:

Potenciación de la neurotransmisión GABA: Ethis compound mejora la transmisión GABAérgica inhibiendo la degradación y la captación de GABA, y actuando como un modulador alostérico positivo de los receptores GABA A.

Inhibición de los canales regulados por voltaje: Bloquea los canales de sodio y calcio de tipo T regulados por voltaje, lo que contribuye a sus propiedades anticonvulsivas y neuroprotectoras.

Regulación del metabolismo energético: Ethis compound regula el metabolismo energético de la glucosa e inhibe la lactato deshidrogenasa, lo que puede contribuir a sus efectos terapéuticos

Análisis Bioquímico

Biochemical Properties

Stiripentol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors, enhancing the opening duration of the channel by binding to a site different from the benzodiazepine binding site . This compound also inhibits the activity of cytochrome P450 enzymes, particularly CYP2D6, CYP2C19, and CYP3A4, which are involved in the metabolism of other antiepileptic drugs . This inhibition boosts the therapeutic efficacy of these drugs by reducing their degradation .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It enhances GABAergic transmission by inhibiting GABA uptake and degradation, leading to increased inhibitory neurotransmission . This modulation of GABA receptors affects cell signaling pathways, gene expression, and cellular metabolism. This compound also inhibits voltage-gated sodium and T-type calcium channels, contributing to its anticonvulsant and neuroprotective properties . Additionally, it regulates glucose energy metabolism and inhibits lactate dehydrogenase, further influencing cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It functions as a positive allosteric modulator of both synaptic and extrasynaptic GABA receptors, potentiating both phasic and tonic GABA-mediated inhibitory currents . This compound also inhibits voltage-gated sodium and calcium channels, reducing neuronal excitability . Furthermore, it inhibits cytochrome P450 enzymes, leading to increased plasma levels of co-administered antiepileptic drugs . These combined actions contribute to its anticonvulsant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable and maintains its efficacy over extended periods . Long-term treatment with this compound has been associated with sustained seizure control in patients with Dravet syndrome . The retention rate of this compound decreases over time, with some patients discontinuing the drug due to adverse effects or lack of sustained efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been shown to increase the threshold for seizures and reduce seizure frequency . At very high doses, this compound can cause adverse effects such as decreased motor activity and respiration . The optimal dosage of this compound for achieving anticonvulsant effects while minimizing adverse effects is still being investigated .

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily through demethylation and glucuronidation . It interacts with several enzymes, including cytochrome P450 enzymes, which play a crucial role in its metabolism . This compound also affects metabolic pathways by inhibiting lactate dehydrogenase, which is involved in the astrocyte-neuron lactate shuttle . This inhibition reduces seizures and epileptiform activity .

Transport and Distribution

After oral ingestion, this compound is rapidly absorbed with a bioavailability of ≥70% . It is extensively distributed within the body, with a high plasma protein binding rate of 99% . This compound is transported and distributed within cells and tissues, interacting with various transporters and binding proteins . Its distribution is influenced by its interactions with cytochrome P450 enzymes, which affect its plasma levels and therapeutic efficacy .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical structure and interactions with biomolecules. It is primarily localized in the cytoplasm, where it interacts with GABA receptors and other target proteins . This compound’s activity and function are affected by its localization, with its anticonvulsant effects being mediated through its interactions with synaptic and extrasynaptic GABA receptors .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Estiripentol se puede sintetizar a través de un proceso de varios pasos:

Paso 1: Heliotropina y metil tert-butanon se hacen reaccionar en un solvente mixto de alcohol inferior y agua, con un catalizador de transferencia de fase y álcali, para producir 4,4-dimetil-1-[(3,4-metilendioxi)-fenil]-1-penten-3-ona.

Paso 2: El producto del paso 1 luego se reduce usando borohidruro de sodio o borohidruro de potasio en un solvente de alcohol inferior para producir ethis compound

Métodos de producción industrial

En entornos industriales, el ethis compound se prepara mezclando el compuesto con un material auxiliar soluble de bajo punto de fusión, calentando para fundir, pulverizando y enfriando para obtener una mezcla. Luego se agregan materiales auxiliares adicionales para mejorar la velocidad de disolución, la biodisponibilidad y la estabilidad de almacenamiento del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Estiripentol se somete a varias reacciones químicas, que incluyen:

Oxidación: Ethis compound se puede oxidar para formar diferentes derivados.

Reducción: La reducción de ethis compound implica el uso de agentes reductores como el borohidruro de sodio.

Sustitución: Pueden ocurrir varias reacciones de sustitución en el anillo aromático y el grupo alcohol alílico.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se usan comúnmente borohidruro de sodio y borohidruro de potasio.

Sustitución: Los agentes halogenantes y los nucleófilos se emplean a menudo en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de ethis compound, que pueden tener diferentes propiedades farmacológicas.

Comparación Con Compuestos Similares

Estiripentol es único en comparación con otros medicamentos antiepilépticos debido a sus múltiples mecanismos de acción y su capacidad para potenciar los efectos de otros anticonvulsivos. Los compuestos similares incluyen:

Clobazam: Una benzodiazepina utilizada en combinación con ethis compound para tratar el síndrome de Dravet.

Valproato: Otro anticonvulsivo que se usa a menudo junto con ethis compound.

Carbamazepina: Un fármaco antiepiléptico que, cuando se combina con ethis compound, muestra efectos anticonvulsivos mejorados

La capacidad única de ethis compound para modular múltiples vías y mejorar la eficacia de otros anticonvulsivos lo convierte en un compuesto valioso en el tratamiento de la epilepsia y potencialmente otros trastornos neurológicos.

Propiedades

IUPAC Name |

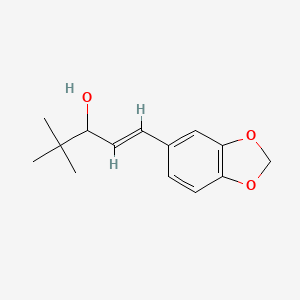

(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLNKMRFIPWSOY-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860609 | |

| Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The mechanism by which stiripentol exerts its anticonvulsant effect in humans has not been fully elucidated. Possible mechanisms of action include direct effects mediated through the gamma-aminobutyric acid GABAA receptor and indirect effects involving inhibition of cytochrome P450 activity with a resulting increase in blood levels of clobazam and its active metabolite. Stiripentol is a positive allosteric modulator of GABAA receptors in the brain that enhances the opening duration of the channel by binding to a site different than the benzodiazepine binding site. It binds to GABAA receptors containing any of the α, β, γ, or δ-subunits but displays the most potent potency when bound to receptors containing α3 or δ subunits. Stiripentol also binds to GABAA receptor-dependent chloride channels via a barbiturate-like mechanism. Stiripentol potentiates GABA transmission by enhancing the release of GABA, reducing synaptosomal uptake of GABA, and inhibiting GABA transaminase-mediated breakdown of GABA. Stiripentol is an inhibitor of lactate dehydrogenase (LDH), which is involved in the energy metabolism of neurons and regulation of neuronal excitation. The drug binds to the site separate from the enzyme's lactate and pyruvate binding sites, thereby inhibiting both pyruvate-to-lactate conversion and lactate-to-pyruvate conversion. By inhibiting LDH, stiripentol may induce hyperpolarization, thereby reducing neuronal excitability. LDH inhibitors, including stiripentol, mimic a ketogenic diet, where the energy source in the brain is switched from glucose to mainly ketone bodies. The ketone bodies directly regulate neuronal excitation and seizures via ATP-sensitive potassium channels and vesicular glutamate transporters. Stiripentol is also suggested to exhibit neuroprotective properties, which may reduce injury caused by oxygen-glucose deprivation and glutamate excess. | |

| Record name | Stiripentol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

49763-96-4, 137767-55-6 | |

| Record name | Stiripentol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stiripentol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stiripentol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STIRIPENTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R02XOT8V8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

73-74 | |

| Record name | Stiripentol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Stiripentol is a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors. [] This means that it binds to a site on the GABAA receptor distinct from the GABA binding site and enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain. []

A: Yes, this compound is also a potent inhibitor of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. [, , , ] This inhibition can significantly elevate plasma and brain concentrations of co-administered antiepileptic drugs that are metabolized by these enzymes. [, ]

A: By enhancing GABAergic neurotransmission, this compound increases inhibitory signaling in the brain, which helps to suppress neuronal hyperexcitability and reduce seizure activity. []

A: this compound shows a preference for GABAA receptors containing the α3 subunit. [] This subunit is highly expressed in the immature brain, which may explain this compound's greater clinical efficacy in childhood-onset epilepsies like Dravet syndrome. []

A: While GABAA receptor modulation is a primary mechanism, this compound's inhibition of CYP2C19 and CYP3A4 also contributes to its anticonvulsant effects by increasing the concentrations of co-administered antiepileptic drugs. [, , ] This dual mechanism of action makes it challenging to disentangle the individual contributions of each mechanism.

ANone: The molecular formula of this compound is C12H16O3, and its molecular weight is 212.24 g/mol.

A: Yes, this compound and its degradation products have been characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry. [] These techniques provide detailed information about the compound's structure and help identify its degradation products.

A: this compound exhibits nonlinear pharmacokinetics, meaning that its clearance decreases as the dose increases. [, ] It has a mean residence time of approximately 4 hours and is highly bound to plasma proteins (free fraction of 1%). []

A: this compound undergoes extensive metabolism, primarily via glucuronidation and methylenedioxy ring opening. [, ] Its major metabolites include this compound glucuronide, DiOH, P-OH, and M-OH. []

A: Yes, two independent randomized, placebo-controlled trials have demonstrated the efficacy of this compound as adjunctive therapy to clobazam and valproate in reducing seizure frequency in children with Dravet syndrome. [, ]

A: Long-term this compound administration has been shown to potentially impair cancellous bone microarchitecture in rats, suggesting the need for monitoring vitamin D, calcium, inorganic phosphate, and kidney function in patients on long-term therapy. [] Further research is needed to ascertain these effects in humans.

A: this compound is a potent inhibitor of CYP2C19 and CYP3A4, leading to clinically significant interactions with co-administered antiepileptic drugs metabolized by these enzymes. [, , ] Dose adjustments of valproate and clobazam are often required when co-administered with this compound. [, ]

A: While specific formulation challenges are not explicitly mentioned in the provided research, this compound's low aqueous solubility could potentially limit its bioavailability. [] Strategies like particle size reduction, complexation with cyclodextrins, or the use of lipid-based formulations could be explored to enhance its dissolution rate and absorption.

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV or fluorescence detection, is widely used for this compound quantification. [, , ]

A: More research is needed to elucidate this compound's long-term effects on bone health in humans. Further investigation is also required to explore alternative formulation strategies to improve its bioavailability and patient compliance. [] Additionally, evaluating this compound's potential in other neurological disorders beyond epilepsy could be a promising research avenue.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile](/img/structure/B1682409.png)

![N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine;hydrochloride](/img/structure/B1682411.png)

![3-cyano-N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]butyl]-N-methylnaphthalene-1-carboxamide](/img/structure/B1682412.png)